molecular formula C19H16Cl2N4O B2537040 N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899751-08-7

N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2537040
CAS No.: 899751-08-7
M. Wt: 387.26
InChI Key: XKQRCIKWKYQCDC-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolo[1,2-a]pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolo[1,2-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3,4-dichlorophenyl group: This step might involve a substitution reaction using 3,4-dichlorobenzene.

    Attachment of the pyridin-4-yl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

    Formation of the carboxamide group: This step might involve amidation reactions using suitable amines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazine derivatives: These compounds share the core structure and might have similar biological activities.

    3,4-dichlorophenyl derivatives: Compounds with this functional group might exhibit similar chemical reactivity.

    Pyridin-4-yl derivatives: These compounds might have similar binding properties to biological targets.

Uniqueness

N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is unique due to the combination of its functional groups, which might confer specific biological activities or chemical reactivity not seen in other compounds.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O/c20-15-4-3-14(12-16(15)21)23-19(26)25-11-10-24-9-1-2-17(24)18(25)13-5-7-22-8-6-13/h1-9,12,18H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQRCIKWKYQCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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